molecular formula C12H13ClN2O2 B2728147 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide CAS No. 2340607-48-7

2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide

Cat. No. B2728147
CAS RN: 2340607-48-7
M. Wt: 252.7
InChI Key: FKJQSEABGDDSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, this compound can prevent the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects on certain cancer cell lines, and can inhibit the growth of these cells. Additionally, this compound has been shown to inhibit the proliferation of T cells in vitro, suggesting that it may have immunosuppressive effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in lab experiments is its potential use in drug discovery research. By inhibiting certain enzymes, this compound may be able to target specific pathways that are involved in disease processes. Additionally, this compound has been shown to have cytotoxic effects on certain cancer cell lines, which makes it a potential candidate for use in cancer research.
One limitation of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound can be cytotoxic to normal cells as well as cancer cells, which may limit its potential use in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in research.

Future Directions

There are several future directions for research on 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide. One potential direction is to further investigate its mechanism of action, and to identify other enzymes that this compound may be able to inhibit. Additionally, future research could focus on the potential use of this compound in drug discovery research, and to identify specific disease pathways that this compound may be able to target. Finally, future research could focus on the potential use of this compound in cancer research, and to further investigate its cytotoxic effects on cancer cell lines.

Synthesis Methods

The synthesis method for 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the reaction of 2-methyl-1-oxo-3H-isoindole-4-carboxylic acid with thionyl chloride, followed by the reaction with N-methylpropan-2-amine. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been studied for its potential use in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for use in drug discovery research. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines.

properties

IUPAC Name

2-chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-7(13)11(16)14-10-5-3-4-8-9(10)6-15(2)12(8)17/h3-5,7H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJQSEABGDDSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1CN(C2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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